molecular formula C27H26ClN3O3S B2773532 N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide CAS No. 851412-85-6

N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide

Cat. No. B2773532
CAS RN: 851412-85-6
M. Wt: 508.03
InChI Key: ZBCVIEPDXKAYCU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . It also has a thioether linkage, an amide group, and a methoxy group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the functional groups present. The indole group is aromatic and planar, while the amide group can participate in hydrogen bonding . The thioether group could add some flexibility to the molecule .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, we can infer some potential reactivity. The amide group could be hydrolyzed under acidic or basic conditions to give a carboxylic acid and an amine . The thioether group could potentially be oxidized to a sulfoxide or sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could increase its solubility in water due to the ability to form hydrogen bonds . The aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

A study by Karabulut et al. (2014) explored the molecular structure and intermolecular interactions of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide. This research highlighted the significance of intermolecular interactions, such as dimerization and crystal packing, in influencing the molecular geometry of compounds. Such studies are crucial for understanding the structural properties and potential applications of complex molecules like N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Synthesis and Antimicrobial Screening

In 2013, Desai et al. conducted research on the synthesis and antimicrobial screening of compounds similar to the subject compound. This study focused on the synthesis of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. Such compounds were tested for their antibacterial activity against various bacterial strains, indicating the potential for such molecules to be used in the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Pharmacological Activities

The pharmacological properties of similar compounds have also been a subject of research. For example, a study on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a compound with similar structural features, explored its density and refractive index measurements. This type of research provides insight into the physical properties and potential pharmacological applications of such compounds (Sawale, Kalyankar, George, & Deosarkar, 2016).

Antimitotic Agents and Tubulin Inhibitors

The antimitotic and tubulin inhibitory activities of compounds structurally related to N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide have been investigated. Romagnoli et al. (2008) synthesized and evaluated various compounds, identifying them as potential antiproliferative agents that target tubulin at the colchicine binding site (Romagnoli, Baraldi, Sarkar, Carrión, Lopez Cara, Cruz-López, Preti, Tabrizi, Tolomeo, Grimaudo, Di Cristina, Zonta, Balzarini, Brancale, Hsieh, & Hamel, 2008).

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c1-18-7-10-20(15-23(18)28)30-26(32)17-35-25-16-31(24-6-4-3-5-22(24)25)14-13-29-27(33)19-8-11-21(34-2)12-9-19/h3-12,15-16H,13-14,17H2,1-2H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCVIEPDXKAYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide

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